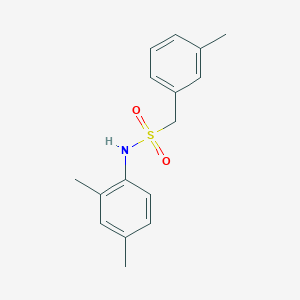
N-(2,4-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2,4-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide derivatives can involve various chemical pathways, including the reaction of N-(2-halophenyl)methanesulfonamides with terminal acetylenes in the presence of palladium catalysts to yield sulfonamide derivatives with functional groups at specific positions. This one-step synthesis approach allows for the introduction of diverse substituents, enhancing the compound's utility in further chemical transformations (Sakamoto et al., 1988).
Molecular Structure Analysis
The molecular structure of N-(2,4-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide and its derivatives often exhibits specific conformations due to the substitutions on the phenyl rings. For example, the N—H bond conformation can be syn or anti to substituents, affecting the molecule's overall geometry and potential for forming hydrogen bonds and other intermolecular interactions. Such structural details are crucial for understanding the compound's reactivity and interaction with biological receptors (Gowda et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of N-(2,4-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide is influenced by its structural features. The presence of the methanesulfonamide group can lead to various chemical reactions, including N-acylation, demonstrating the compound's versatility as a chemical reagent. These reactions can be highly selective, offering pathways to synthesize a wide range of chemical entities (Kondo et al., 2000).
Applications De Recherche Scientifique
Crystallographic Studies
Researchers have been examining the structure of various methanesulfonamide compounds to understand their conformation and bonding parameters. For instance, studies on different dichlorophenylmethanesulfonamides have provided insights into the syn and anti conformations relative to substituents, which are crucial for understanding the compound's reactivity and interaction potential (B. Gowda, S. Foro, H. Fuess, 2007). These investigations into methanesulfonanilides' bond parameters and torsion angles help predict the behavior of similar compounds, including N-(2,4-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide.
Organic Synthesis and Reactivity
Research into the development of chemoselective N-acylation reagents highlights the utility of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides in organic synthesis, showcasing their good chemoselectivity. This illustrates the broader applications of methanesulfonamide derivatives in facilitating specific chemical reactions, enhancing the efficiency and selectivity of synthetic pathways (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).
Atmospheric Chemistry
The oxidation of dimethyl sulfide (DMS) in the atmosphere, which leads to the formation of sulfuric acid and methanesulfonic acid, involves methanesulfonamide derivatives as intermediates. This process is crucial for understanding the formation of atmospheric aerosols and clouds. Research on radicals derived from the oxidation of DMS, including methanesulfonyl radicals, provides insights into the complex chemical mechanisms underlying atmospheric sulfur cycles and their impact on climate and air quality (Artur Mardyukov, P. Schreiner, 2018).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-5-4-6-15(10-12)11-20(18,19)17-16-8-7-13(2)9-14(16)3/h4-10,17H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWPWTHNLMDQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine](/img/structure/B4615151.png)
![N-cyclopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4615161.png)
![methyl {3-[(3,4,5-trimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B4615166.png)
![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4615173.png)

![3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B4615184.png)
![2-chloro-4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4615197.png)
![N-[4-(acetylamino)phenyl]-3-chromanecarboxamide](/img/structure/B4615203.png)
![4-(2,4-dichlorophenoxy)-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4615208.png)

![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615220.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B4615228.png)

![ethyl 2-[({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4615242.png)